4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid Carboxyprimaquine is an organonitrogen compound and an organooxygen compound. It derives from a gamma-amino acid.
Brand Name: Vulcanchem
CAS No.: 77229-68-6
VCID: VC21101449
InChI: InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19)
SMILES: CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2
Molecular Formula: C15H18N2O3
Molecular Weight: 274.31 g/mol

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid

CAS No.: 77229-68-6

Cat. No.: VC21101449

Molecular Formula: C15H18N2O3

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid - 77229-68-6

Specification

Description Carboxyprimaquine is an organonitrogen compound and an organooxygen compound. It derives from a gamma-amino acid.
CAS No. 77229-68-6
Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
IUPAC Name 4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid
Standard InChI InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19)
Standard InChI Key KIMKJIXTIWKABF-UHFFFAOYSA-N
SMILES CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2
Canonical SMILES CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator